
3(2H)-Benzofuranone, 7-(trifluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is a chemical compound characterized by the presence of a benzofuranone core with a trifluoromethoxy group attached at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature. This method yields the desired furanone in moderate-to-good yields . Another approach involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide (CuI) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone core or the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydrobenzofuranones.
Substitution: Substituted benzofuranones with various functional groups.
Aplicaciones Científicas De Investigación
3(2H)-Benzofuranone, 7-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The benzofuranone core can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
3(2H)-Furanone: Shares the furanone core but lacks the trifluoromethoxy group.
Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the furanone core.
Benzofuranone Derivatives: Various derivatives with different substituents at the 7th position.
Uniqueness: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is unique due to the combination of the benzofuranone core and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H5F3O3 |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
7-(trifluoromethoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3H,4H2 |
Clave InChI |
SFCXGNINZWBEJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(O1)C(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


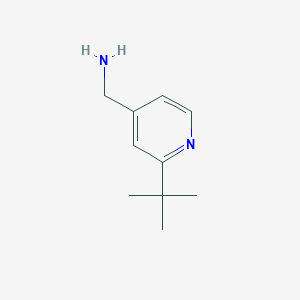



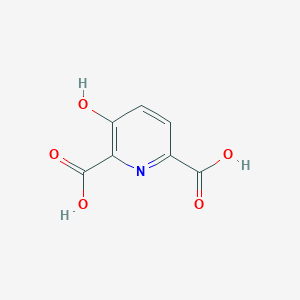

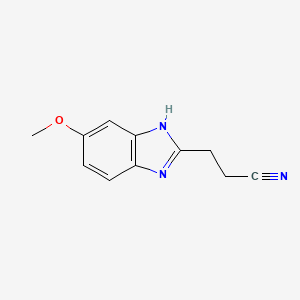
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)
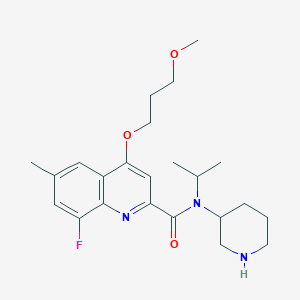
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)
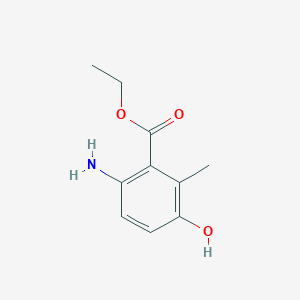
![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)
